tert-Butyl(3-thienylmethyl)amine hydrochloride
Description
tert-Butyl(3-thienylmethyl)amine hydrochloride is a secondary amine hydrochloride salt featuring a tert-butyl group and a 3-thienylmethyl substituent. Its molecular formula is C₉H₁₆ClNS, with a molar mass of ~205.5 g/mol. This compound is likely used as a building block in pharmaceutical synthesis, leveraging its amine functionality for further derivatization .
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-9(2,3)10-6-8-4-5-11-7-8;/h4-5,7,10H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKXTMLXVBGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CSC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-thienylmethyl)amine hydrochloride typically involves the reaction of tert-butylamine with 3-thienylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(3-thienylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Pharmaceutical Research
1. Neuropharmacology
- Recent studies have highlighted the potential of compounds derived from thiophene derivatives, including tert-butyl(3-thienylmethyl)amine hydrochloride, in neuropharmacology. They exhibit properties that may be beneficial in treating neurodegenerative diseases such as familial dysautonomia, where modulation of splicing factors is crucial . The compound's structure allows it to interact with biological targets effectively, potentially leading to new therapeutic agents.
2. Antioxidant Properties
- Compounds similar to this compound have shown significant antioxidant activities. Research indicates that thiophene derivatives can inhibit free radical-induced lipid oxidation, which is vital for developing drugs aimed at oxidative stress-related conditions . Such properties make these compounds attractive candidates for further pharmacological exploration.
3. Anticancer Activity
- The incorporation of thiophene moieties into drug design has been linked to anticancer activities. Compounds featuring the thiophene structure, including those related to this compound, have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . This opens avenues for developing novel anticancer therapies.
Organic Synthesis
1. Synthetic Intermediates
- This compound serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide range of derivatives. For instance, it can participate in reactions that yield more complex heterocyclic structures essential for pharmaceutical applications .
2. Methodological Advances
- The compound has been utilized in innovative synthetic methodologies, including the Gewald reaction, which enables the synthesis of 2-amino thiophenes. This reaction highlights the utility of this compound as a building block for creating diverse chemical entities with potential biological activities .
Material Science
1. Conductive Polymers
- Research indicates that thiophene derivatives are significant in developing conductive polymers and materials for electronic applications. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability, making it suitable for applications in organic electronics and sensors .
2. Dyes and Pigments
- The versatility of thiophene compounds extends to their use in dyes and pigments due to their vibrant colors and stability under various conditions. This compound can be modified to produce colorants used in textiles and coatings, showcasing its applicability beyond pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl(3-thienylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility & Stability Insights |
|---|---|---|---|---|
| tert-Butyl(3-thienylmethyl)amine hydrochloride | C₉H₁₆ClNS | ~205.5 | tert-butyl, 3-thienylmethyl | Low water solubility due to bulky tert-butyl and aromatic thiophene; stable under neutral conditions . |
| (3-methylphenyl)methylamine hydrochloride | C₁₃H₁₆ClNS | 253.79 | 3-methylphenyl, thiophen-2-ylmethyl | Lower solubility than the target due to dual aromatic groups; higher lipophilicity. |
| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride | C₁₀H₂₀ClNO₂ | 221.72 | tert-butyl, cyclopropylmethyl, acetate | Moderate solubility in polar solvents; ester group may hydrolyze under acidic/basic conditions. |
Key Observations :
Stability and Reactivity
- This compound : Stable at room temperature; degrades under strong acids/bases due to amine protonation or thiophene ring reactivity.
- (3-methylphenyl)methylamine hydrochloride : Similar degradation profile but with higher thermal stability due to additional aromatic rings.
- tert-Butyl esters (e.g., ) : Prone to hydrolysis, unlike the target’s stable amine hydrochloride.
Biological Activity
Overview
tert-Butyl(3-thienylmethyl)amine hydrochloride is an organic compound with the molecular formula C10H17NS·HCl. It is a hydrochloride salt of an amine, notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of tert-butylamine with a thienylmethyl halide under basic conditions. The process is characterized by nucleophilic substitution, where the amine group attacks the electrophilic carbon of the thienylmethyl halide, resulting in the formation of the desired product. The reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran and culminates in the isolation of the product as a hydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is believed to stem from its interactions with various molecular targets within biological systems. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions may modulate enzyme or receptor activity, contributing to its observed biological effects.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that certain derivatives exhibit strong inhibitory effects on pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in various studies. It has been evaluated for its ability to inhibit the growth of cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis in specific cancer types. Notably, some derivatives have exhibited selective cytotoxicity towards T-cell malignancies while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study: Anticancer Efficacy
A study on a series of novel PNP inhibitors based on acyclic nucleosides highlighted the importance of structural modifications for enhancing anticancer activity. Compounds derived from thienylmethylamine showed IC50 values in the nanomolar range against human purine nucleoside phosphorylase (PNP), indicating potent inhibitory effects on T-cell malignancies . Further crystallographic studies supported these findings by elucidating binding interactions at the molecular level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
